molecular formula C22H28N2O2 B4064110 N-cyclohexyl-2-(4-isopropylphenoxy)-N-2-pyridinylacetamide

N-cyclohexyl-2-(4-isopropylphenoxy)-N-2-pyridinylacetamide

Cat. No.: B4064110
M. Wt: 352.5 g/mol
InChI Key: XOARQIDCDITQOF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-isopropylphenoxy)-N-2-pyridinylacetamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.215078140 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Derivatives for Corrosion Inhibition

Research on synthesizing derivatives of acetamide and their applications in corrosion prevention showcases the chemical manipulation of similar compounds for industrial applications. Specifically, derivatives were tested for their efficiency in preventing corrosion on steel coupons in acidic and oil medium conditions, demonstrating the potential of tailored chemical compounds in material science (Yıldırım & Çetin, 2008).

Antimicrobial Activity of Thiazole and Pyridone Derivatives

The antimicrobial activity of various chemically synthesized derivatives, including thiazole and pyridone, indicates the potential biomedical applications of complex acetamides. Such research highlights the exploration of novel compounds for their efficacy against bacteria and fungi, pointing towards the possible medical applications of "N-cyclohexyl-2-(4-isopropylphenoxy)-N-2-pyridinylacetamide" in developing new antimicrobials (Ali et al., 2010).

Applications in Polymer Chemistry

The synthesis and application of cyclohexene derivatives in polymer chemistry, such as the development of polymer-anchored catalysts for oxidation reactions, provide a template for exploring "this compound" in similar contexts. These studies suggest potential uses in creating advanced materials with specific chemical properties for industrial applications (Linden & Farona, 1977).

Molecular Imprinting for Herbicide Detection

Research on molecularly imprinted polymers for the detection of herbicides showcases the application of chemical compounds in environmental monitoring and safety. This approach could be adapted to study "this compound" for similar or related purposes, indicating its potential in analytical chemistry and environmental science (Guan et al., 2011).

Properties

IUPAC Name

N-cyclohexyl-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17(2)18-11-13-20(14-12-18)26-16-22(25)24(19-8-4-3-5-9-19)21-10-6-7-15-23-21/h6-7,10-15,17,19H,3-5,8-9,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOARQIDCDITQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(C2CCCCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.